Product packaging for 2-methoxy-1-azaspiro[4.4]non-1-ene(Cat. No.:CAS No. 2649047-10-7)

2-methoxy-1-azaspiro[4.4]non-1-ene

Cat. No.: B6602145
CAS No.: 2649047-10-7
M. Wt: 153.22 g/mol
InChI Key: VKXUIWPMJKGTGA-UHFFFAOYSA-N
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Description

Definition and structural characteristics of azaspiro[4.4]non-1-enes.

Azaspiro[4.4]non-1-enes are a specific type of spirocyclic compound. An azaspiro compound is defined as a spiro compound where at least one of the cyclic components is a nitrogen-containing heterocycle. ebi.ac.uk The nomenclature "[4.4]" indicates that the spiro atom is connected to two five-membered rings. The "-1-ene" suffix signifies the presence of a double bond at the first position of the ring system. The "1-aza" prefix specifies that the nitrogen atom is at the first position of the heterocyclic ring.

The core structure of 1-azaspiro[4.4]nonane consists of two five-membered rings, a cyclopentane (B165970) ring and a pyrrolidine (B122466) ring, fused at a single carbon atom, the spirocenter. nih.gov The introduction of a double bond at the first position, involving the nitrogen atom, creates the 1-azaspiro[4.4]non-1-ene core. This introduces a region of planar geometry into the otherwise three-dimensional spirocyclic framework.

The significance of the imine functionality in spirocyclic systems.

The C=N double bond within the 1-azaspiro[4.4]non-1-ene structure constitutes an imine functional group. Imines are known to be crucial pharmacophores in a variety of biologically active molecules, particularly in marine biotoxins. nih.gov The presence of the imine group imparts specific chemical reactivity and biological activity to these spirocyclic systems. nih.gov The quasi-rigid and three-dimensional nature of the spirocyclic framework, combined with the electronic properties of the imine group, can lead to unique chemical and biological activities. nih.gov This makes spirocyclic imines valuable as pharmacological probes and sought-after targets for synthetic chemistry. thieme-connect.combohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B6602145 2-methoxy-1-azaspiro[4.4]non-1-ene CAS No. 2649047-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-azaspiro[4.4]non-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-11-8-4-7-9(10-8)5-2-3-6-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXUIWPMJKGTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2(CCCC2)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methoxy 1 Azaspiro 4.4 Non 1 Ene and Analogs

Gold(I)-Catalyzed Spirocyclization Strategies

Gold(I) catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including spirocyclic systems. These reactions often proceed through tandem or cascade sequences, enabling the rapid assembly of the 1-azaspiro[4.4]nonane core from acyclic precursors.

Substrate scope and divergent reactivity in azaspiro[4.4]nonenone formation

The synthesis of azaspiro[4.4]nonenones, which are key precursors to 2-methoxy-1-azaspiro[4.4]non-1-ene, has been effectively achieved through Gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters. rsc.org This methodology demonstrates divergent reactivity based on the substitution pattern of the alkyne. Substrates bearing a terminal alkyne moiety undergo a tandem sequence involving a 1,2- or 1,3-acyloxy migration, followed by a Nazarov cyclization, a 5-exo-dig cyclization, and a final 1,5-acyl migration to furnish the azaspiro[4.4]nonenone ring system. rsc.org In contrast, substrates with an internal alkyne substituent follow a different cascade pathway, proceeding through a 1,2- or 1,3-acyloxy migration, Nazarov cyclization, and a 6-endo-dig cyclization, ultimately leading to azaspiro[4.5]decadienone derivatives. rsc.org This divergent reactivity allows for the selective synthesis of different spirocyclic frameworks from closely related starting materials.

The synthetic utility of this protocol has been demonstrated with a range of substrates, including all-carbon and oxygen-tethered diyne esters, providing access to a variety of spirocyclic compounds. rsc.org

Tandem rearrangement and cyclization cascades for spirocyclic framework assembly

A notable example of a tandem cascade for the assembly of a related spirocyclic framework involves the Gold(I)-catalyzed cyclization of N-propargyl ynamides. rsc.org While this specific reaction leads to indeno[1,2-c]pyrroles, it highlights the potential of gold catalysts to initiate complex cyclization cascades involving ynamides, which are relevant precursors for nitrogen-containing heterocycles. The reaction proceeds through a presumed vinyl cation intermediate, demonstrating an unusual regioselective cyclization on the β-carbon of the ynamide. rsc.org

Furthermore, the synthesis of polysubstituted pyrrolin-4-ones from 1-(N-sulfonylazetidin-2-yl) ynones via Gold(I)-catalyzed cyclization/nucleophilic substitution showcases the ability to construct substituted pyrrolinone rings, which are structurally related to the lactam precursor of the target molecule. nih.gov

Radical-Mediated Annulation Approaches

Radical cyclizations offer a powerful and complementary approach to the construction of the 1-azaspiro[4.4]nonane skeleton. These methods often rely on the generation of highly reactive radical intermediates that undergo sequential cyclization events to form the bicyclic system in a single step.

Domino radical bicyclization for 1-azaspiro[4.4]nonane derivative synthesis

A significant advancement in this area is the domino radical bicyclization for the synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton. acs.orgnih.gov This process utilizes O-benzyl oxime ethers functionalized with a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety, as the starting materials. acs.orgnih.gov The reaction is initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B) and is promoted by tributyltin hydride (Bu3SnH). acs.orgnih.gov The resulting spirocyclic compounds are obtained in moderate yields as a mixture of diastereomers, with a preference for the trans configuration. acs.orgnih.gov

The reaction proceeds through the formation of an aryl or stannylvinyl radical, which undergoes an intramolecular 5-exo-trig cyclization onto the imino group to generate an alkoxyaminyl radical. This nitrogen-centered radical is then trapped intramolecularly by the tethered double bond to complete the formation of the azaspiro[4.4]nonane core. acs.org

Radical Precursor TypeRadical InitiatorPromoterYield RangeDiastereoselectivityReference
O-benzyl oxime ethers with bromo/iodoaryl groupAIBN or Et3BBu3SnH11-67%trans preference acs.orgnih.gov
O-benzyl oxime ethers with terminal alkynyl groupAIBN or Et3BBu3SnHModeratetrans preference acs.orgnih.gov

Generation and trapping of alkoxyaminyl radicals in cyclization reactions

The key to the success of the domino radical bicyclization is the efficient generation and subsequent intramolecular trapping of the alkoxyaminyl radical. acs.org The choice of radical initiator and reaction conditions can influence the efficiency and diastereoselectivity of the process. For instance, the use of triethylborane (Et3B) as a radical initiator allows the synthesis to be performed under milder conditions and can lead to improved diastereoselectivity. nih.gov

The substrate structure also plays a crucial role. The best results are typically obtained with O-benzyl oxime ethers where the alkenyl moiety is tethered to electron-withdrawing groups or aryl substituents. nih.gov In contrast, substrates with a methyl-substituted olefin may fail to undergo the second cyclization step, leading primarily to monocyclized products. nih.gov This highlights the importance of the electronic nature of the radical acceptor in the successful trapping of the alkoxyaminyl radical intermediate.

Cycloaddition Reactions for Spirocyclic Imine Construction

Cycloaddition reactions provide another versatile strategy for the construction of the azaspiro[4.4]nonane framework. These reactions can involve various combinations of dienophiles and dienes, or dipoles and dipolarophiles, to assemble the spirocyclic system in a convergent manner.

A plausible and documented route to the target molecule, this compound, involves the initial synthesis of the corresponding lactam, 1-azaspiro[4.4]nonan-2-one, followed by its conversion to the cyclic imino ether.

The synthesis of the precursor lactam, 2-azaspiro[4.4]nonan-1-one, has been achieved via a phosphine-catalyzed [3+2]-cycloaddition of 2-methylene γ-lactams with ylides derived from 2-butynoic acid esters. uow.edu.au This approach directly furnishes the spiro-lactam core.

Once the 1-azaspiro[4.4]nonan-2-one is obtained, it can be converted to this compound. A well-established method for this transformation is the O-alkylation of lactams using Meerwein's salts, such as triethyloxonium (B8711484) fluoroborate or trimethyloxonium (B1219515) tetrafluoroborate. thieme-connect.com These powerful alkylating agents readily react with the lactam oxygen to form an imino ether salt, which upon neutralization yields the desired this compound. A similar transformation has been documented in a synthesis of an azaspiro[4.4]nonane derivative where a pyrrolidone was treated with triethyloxonium fluoroborate to furnish the corresponding ethyl imidate ester. thieme-connect.com

Reaction TypeKey ReagentsProductReference
Phosphine-catalyzed [3+2] Cycloaddition2-Methylene γ-lactam, Ylide from 2-butynoic acid ester2-Azaspiro[4.4]nonan-1-one uow.edu.au
O-Alkylation of Lactam1-Azaspiro[4.4]nonan-2-one, Meerwein's saltThis compound thieme-connect.com

Stereochemical Control and Diastereoselectivity in Azaspiro[4.4]non-1-ene Synthesis

Controlling the stereochemistry at the spirocenter and adjacent chiral carbons is paramount in the synthesis of complex azaspirocycles. The relative arrangement of substituents dramatically influences the biological activity of the final molecule.

The stereoselective construction of the 1,3-diazaspiro[4.4]nonane core, a related heterospirocycle, has been achieved through controlled oxidation and subsequent epimerization of the spirocenter under mild acidic conditions, allowing for the synthesis of all possible diastereomers. nih.gov In the synthesis of pinnatoxin A, an intramolecular Diels-Alder reaction was used to construct a 27-membered carbocycle while simultaneously establishing the adjacent quaternary and tertiary stereocenters of the spiroimine subunit. nih.gov Although multiple isomers were possible, the desired diastereomer was isolated in a significant yield. nih.gov

Domino radical bicyclization reactions leading to 1-azaspiro[4.4]nonane derivatives have also shown stereochemical preferences. acs.orgnih.gov These methods provide a direct route to the spirocyclic nucleus in a single stage, with the stereochemical outcome influenced by the transition state of the cyclization. acs.org The ability to direct the synthesis toward a specific stereoisomer is often achieved by employing chiral auxiliaries, chiral catalysts, or by substrate-controlled diastereoselectivity where existing stereocenters guide the formation of new ones.

In many synthetic routes toward azaspiro[4.4]nonanes, the products are obtained as a mixture of diastereomers. The domino radical bicyclization to form 1-azaspiro[4.4]nonanes, for example, typically yields a mixture of diastereomers with a clear predominance of the trans configuration. acs.orgnih.gov The trans and cis isomers can often be separated by standard purification techniques like flash column chromatography. nih.gov

The preference for a particular diastereomer can be governed by either kinetic or thermodynamic control. In the formation of related bis-spiroketal systems, the choice of acid catalyst and solvent conditions can dictate the outcome. nih.gov For instance, using pyridinium (B92312) p-toluenesulfonate (PPTS) in a THF/water mixture can lead to the kinetically favored product, whereas using camphorsulfonic acid (CSA) in a different solvent system can allow the mixture to equilibrate to the more stable, thermodynamically favored product. nih.gov This principle of controlling reaction conditions to favor a specific, often more stable, trans configuration is a key strategy in stereoselective spirocycle synthesis. nih.gov

Introduction of the Methoxy (B1213986) Moiety and Other Functional Groups onto the Azaspiro[4.4]non-1-ene Scaffold

The final step in the synthesis of the target compound is the introduction of the 2-methoxy group to form the cyclic imino ether functionality. This transformation is typically performed on the corresponding spirocyclic lactam (an amide within a ring).

The O-alkylation of lactams to produce cyclic O-alkyl imidates is a well-established transformation. The reagent of choice for this methylation is often a powerful electrophile such as trimethyloxonium tetrafluoroborate, commonly known as Meerwein's salt. nih.govorgsyn.org This reagent readily transfers a methyl group to the oxygen atom of the amide group in the precursor, 1-azaspiro[4.4]nonan-2-one. nih.gov The resulting product is the methoxonium salt of the imino ether, which is then neutralized to give the final this compound. While Meerwein's salt is highly effective for O-alkylation, N-alkylation can sometimes occur as a competing pathway depending on the substrate's structure. nih.gov

The synthesis of cyclic imino ethers is of significant interest as these motifs can be used as monomers in ring-opening polymerizations to create polypeptide-like materials for biomedical applications. chemistryviews.orgacs.org Beyond the methoxy group, other functionalities can be introduced onto the azaspiro[4.4]nonane scaffold to modulate the compound's properties. For example, synthetic schemes have been developed to attach various cyclic amine linkers to related pyrrolopyrimidinone cores that feature a spirocyclic junction. acs.org

Mechanistic Pathways of Gold(I)-Catalyzed Spirocyclization

Gold(I) catalysis provides an efficient method for constructing the azaspiro[4.4]nonane framework from acyclic precursors like 1-ene-4,9-diyne esters. rsc.org The reaction proceeds through a complex and elegant cascade mechanism, demonstrating the unique ability of gold to activate alkynes toward intramolecular transformations.

For substrates containing a terminal alkyne, the proposed mechanistic pathway leading to the azaspiro[4.4]nonenone ring system involves a multi-step tandem sequence. rsc.org The process is initiated by the activation of the alkyne by the cationic gold(I) catalyst. This is followed by a sequence of transformations that may include 1,2- or 1,3-acyloxy migration, a Nazarov cyclization to form a cyclopentadienyl (B1206354) intermediate, a 5-exo-dig cyclization, and a final 1,5-acyl migration to yield the spirocyclic product. rsc.org This pathway represents a rare example of intramolecularly trapping a 1,3-cyclopentadienyl intermediate generated from an enyne cycloisomerization with a tethered alkyne. rsc.org

The versatility of this gold-catalyzed protocol allows for the synthesis of a diverse range of spirocyclic pyrrolidines. researchgate.net The specific mechanistic route can be influenced by the substrate's structure; for instance, substrates with an internal alkyne substituent may proceed via a 6-endo-dig cyclization to form larger azaspiro[4.5]decadienone systems instead. rsc.org

General mechanistic considerations in gold-catalyzed spirocyclizations highlight several possible pathways following the initial gold-activation of the triple bond and the formation of a key spirocyclic vinylgold intermediate. chemrxiv.org Depending on the substrate and reaction conditions, this intermediate can evolve through different routes, including protodeauration, C3-to-C2 migration, or trapping by a nucleophile. chemrxiv.org In some cases, using a polar, protic medium like water can accelerate the crucial protodeauration step, allowing for the selective isolation of specific spirocyclic products that are otherwise difficult to obtain. chemrxiv.org

Table 1: Mechanistic Steps in Gold(I)-Catalyzed Spirocyclization of Terminal 1-ene-4,9-diyne Esters rsc.org

StepDescriptionIntermediate Type
1 Alkyne Activation π-Alkyne-Gold(I) Complex
2 Acyloxy Migration 1,2- or 1,3-shift of the acyloxy group
3 Nazarov Cyclization Electrocyclic ring closure forming a cyclopentadienyl cation
4 5-exo-dig Cyclization Intramolecular attack of the tethered alkyne
5 1,5-Acyl Migration Final rearrangement to yield the azaspiro[4.4]nonenone

Elucidation of Radical Intermediates and Propagation in Bicyclization Reactions

An alternative strategy to construct the 1-azaspiro[4.4]nonane skeleton employs a domino radical bicyclization. acs.org This process is particularly effective for synthesizing these spirocycles in a single stage through the strategic formation and capture of alkoxyaminyl radicals. acs.org

The synthesis begins with specifically designed O-benzyl oxime ethers that contain either a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. acs.org The radical cascade is initiated using standard radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) at reflux or triethylborane (Et₃B) at room temperature, and the reaction is promoted by a mediator like tributyltin hydride (Bu₃SnH). acs.org

The key mechanistic event is the formation of an alkoxyaminyl radical. This intermediate undergoes a sequential, or domino, bicyclization. acs.org In this process, two rings are formed that are connected by a single quaternary carbon atom, directly generating the 1-azaspiro[4.4]nonane nucleus. acs.org The reaction typically results in a mixture of diastereomers, often with a preference for the trans configuration. acs.org This stereochemical outcome can be rationalized by considering the pseudo-chair conformations of the alkoxyaminyl radical intermediate, where a chair-equatorial arrangement is favored before the second cyclization occurs. acs.org

Table 2: Components of the Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis acs.org

ComponentRoleExamples
Starting Material Radical PrecursorO-benzyl oxime ethers with bromoaryl or alkynyl groups
Radical Initiator Initiates radical formation2,2′-azobisisobutyronitrile (AIBN), Triethylborane (Et₃B)
Radical Mediator Propagates radical chainTributyltin hydride (Bu₃SnH)
Key Intermediate Undergoes bicyclizationAlkoxyaminyl radical

Reaction Intermediates and Transition States in Cycloaddition Processes

The formation of spirocyclic systems related to 1-azaspiro[4.4]non-1-ene can also be achieved through cascade reactions that involve distinct cycloaddition steps and reactive intermediates. Gold(I)-catalyzed reactions of azido-alkynes, for example, proceed through the formation of an α-imino gold carbene intermediate. chemrxiv.org This highly reactive species is then trapped by an internal oxygen nucleophile, triggering a spirocyclization that proceeds stereoselectively to yield spirocyclic indolin-3-ones. chemrxiv.org

In other gold-catalyzed tandem reactions, dienyl acetate (B1210297) intermediates can be generated in situ via a 1,3-acyloxy migration/Nazarov cyclization process. researchgate.net These transient dienes can then be trapped by a heterodienophile, such as a dialkylazodicarboxylate, in a hetero-Diels-Alder reaction to form complex ring-fused cyclopentenone derivatives. researchgate.net These examples underscore the importance of generating a reactive intermediate that can be intercepted intramolecularly to forge the spirocyclic core.

Role of Electrophilic and Nucleophilic Centers in Spirocyclic Imine Reactivity

The reactivity of this compound is governed by the electronic properties of its cyclic imidate functional group. This group possesses both electrophilic and nucleophilic characteristics that are crucial for its subsequent chemical transformations.

The primary electrophilic center is the imine carbon atom (C2), which is bonded to both a nitrogen and an oxygen atom. The electronegativity of these heteroatoms, particularly the doubly bonded nitrogen, withdraws electron density from the carbon, making it highly susceptible to attack by nucleophiles. This inherent electrophilicity is fundamental to the reactivity of spirocyclic imines. The trapping of a spirocyclic vinylgold intermediate by a nucleophile in related systems highlights the accessibility of such electrophilic centers during their formation. chemrxiv.org

Evolution of Synthetic Interest in Spirocyclic Imines and Azaspiro 4.4 Non 1 Enes

Historical perspective on the chemical synthesis of these complex scaffolds.

The journey towards the synthesis of complex spirocyclic scaffolds, including azaspiro compounds, has been marked by a progressive evolution of synthetic methodologies. Early approaches often relied on multi-step sequences with limited control over stereochemistry. However, the quest for more efficient and elegant solutions has driven the development of novel and powerful synthetic tools.

A significant advancement in the construction of spirocyclic systems came with the application of hypervalent iodine reagents . nih.gov These reagents have proven to be highly valuable in synthetic organic chemistry, offering a less toxic alternative to heavy metals for oxidative cyclization reactions. nih.gov The use of reagents like phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) has enabled the synthesis of spirocyclic scaffolds through dearomatization processes. nih.gov For instance, PIFA, being a more electrophilic iodine(III) reagent, has been successfully employed in the spirocyclization of amides to form N-spirolactams. nih.gov

The development of diversity-oriented synthesis has also played a crucial role in expanding the accessibility of azaspirocycles. nih.gov This approach focuses on the rapid generation of a wide range of structurally diverse molecules, which is highly relevant for drug discovery. nih.gov Multicomponent reactions, a key feature of this strategy, allow for the assembly of complex molecules like azaspirocycles in a single step from simple starting materials. nih.gov

More recently, domino radical bicyclization has emerged as a powerful technique for the synthesis of 1-azaspiro[4.4]nonane derivatives. acs.org This method involves a cascade of reactions, initiated by a radical species, to form the spirocyclic core in a single operation. acs.org This approach has been successfully applied to the synthesis of spiro[indene-1,2′-pyrrolidine] derivatives, which contain the 1-azaspiro[4.4]nonane nucleus. acs.org

The synthesis of seven-membered azaspiro compounds has been achieved through a Rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascade of 1,5-bisallenes. acs.orgacs.org This method provides a highly selective route to spirobicyclic motifs containing both six- and seven-membered rings. acs.orgacs.org

Furthermore, the merging of oxidative coupling and cascade palladium-catalyzed intramolecular oxidative cyclization has provided a step-economic strategy for the direct synthesis of spiro polycyclic N-heterocycles. acs.org This protocol allows for the construction of complex spiro structures from readily available starting materials like indoles and naphthoquinones. acs.org

Reactivity and Chemical Transformations of the 2 Methoxy 1 Azaspiro 4.4 Non 1 Ene System

Transformations Involving the Imine Functionality

The C=N double bond within the 2-methoxy-1-azaspiro[4.4]non-1-ene system is the primary locus of reactivity. As a cyclic lactim ether, it possesses characteristics of both imines and enamines, leading to a diverse range of chemical behaviors.

Reactivity patterns of the C=N bond within the spirocyclic scaffold.

The carbon-nitrogen double bond in this compound is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. This polarity governs its reactions with various reagents.

Reaction with Electrophiles: The nitrogen atom of the imidate function can act as a nucleophile, reacting with electrophiles. This initial attack can lead to different outcomes. For instance, reaction with electrophilic push-pull ethylenes in methanol (B129727) has been shown to cause ring-opening of related lactim ethers. Current time information in Le Flore County, US.organic-chemistry.org

Hydrolysis: Under acidic conditions, the imidate functionality is susceptible to hydrolysis. The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water on the imidic carbon. This ultimately leads to cleavage of the C=N bond, yielding a lactam (2-azaspiro[4.4]nonan-1-one) and methanol. This transformation is analogous to the hydrolysis of other cyclic imidates.

Reduction: The C=N bond can be reduced to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the cyclic imidate into 1-azaspiro[4.4]nonane. nih.gov This reaction proceeds via nucleophilic addition of a hydride to the electrophilic imine carbon.

Nucleophilic Addition: Organometallic reagents, such as organolithium compounds, can add across the C=N bond. nih.govacs.org This reaction provides a route to introduce carbon substituents at the C-2 position, generating a new stereocenter and forming a tertiary amine within the spirocyclic framework.

Impact of spiro-conjugation on electron distribution and reactivity.

The spiro[4.4]nonane framework enforces a perpendicular orientation between the two five-membered rings. In this compound, the π-system of the C=N bond in one ring is orthogonal to the σ-framework of the other. This arrangement allows for a phenomenon known as spiroconjugation, which is the through-space interaction between these perpendicular orbital systems. nih.gov

Chemical Modifications of the Methoxy (B1213986) Group.

The methoxy group of a lactim ether is a key functional handle that can be modified or displaced through several reaction types.

Acidic Cleavage: Strong acids, particularly HBr and HI, can cleave the methyl-oxygen bond. thieme.decas.cnnih.gov The reaction is initiated by protonation of the ether oxygen, followed by an S_N2 attack by the halide ion on the methyl group, yielding the corresponding lactam (2-azaspiro[4.4]nonan-1-one) and methyl halide. cas.cnmdpi.com

Nucleophilic Displacement (Transetherification): The methoxy group can be displaced by other nucleophiles. For example, reaction with alcohols under acidic catalysis can lead to transetherification, exchanging the methoxy group for a different alkoxy group. clockss.org Similarly, reaction with amines can displace the methoxy group to form amidines. nih.gov This reactivity highlights the role of the imidate as an activated form of a lactam.

The following table summarizes typical reactions involving the methoxy group in analogous imidate systems.

ReagentConditionsProduct TypeReference
Strong Acid (e.g., HBr, HI)RefluxLactam + Alkyl Halide cas.cn
Alcohol (R'-OH)Acid CatalysisTransetherified Imidate clockss.org
Amine (R'-NH₂)-Amidine nih.gov

Ring-Opening and Ring-Expansion Reactions of the Azaspiro[4.4]non-1-ene Core.

The strained nature of the spiro[4.4] system can provide a driving force for ring-opening or ring-expansion reactions under specific conditions.

Ring-Opening: As mentioned previously, the reaction of lactim ethers with certain electrophiles can initiate a cascade that results in the opening of the heterocyclic ring. Current time information in Le Flore County, US.organic-chemistry.org This typically occurs after the initial formation of an N-substituted iminium species, which becomes highly susceptible to nucleophilic attack that cleaves a ring bond. This provides a synthetic route from these cyclic structures to linear amino esters.

Ring-Expansion: While less common for this specific system, ring-expansion reactions are known for other spirocycles. For instance, bromine-induced ring expansion has been observed in more complex spiroimines. nih.gov Such reactions in the this compound system would likely require specific reagents to promote skeletal rearrangement, and there is limited direct evidence for this pathway in the literature for simple lactim ethers.

Regioselective and Stereoselective Functionalizations of the Carbon Skeleton.

Functionalization of the carbon atoms of the spiro-scaffold, other than the imine carbon, offers a pathway to more complex derivatives. These reactions often exploit the latent nucleophilicity of carbons adjacent to the nitrogen or imine.

Functionalization via Enamine Tautomer: The this compound system can exist in equilibrium with its enamine tautomer, 2-methoxy-1-azaspiro[4.4]non-2-ene. Although the imine form typically predominates, the enamine tautomer provides a nucleophilic center at C-3. thieme.deresearchgate.net This allows for electrophilic substitution at this position, analogous to the α-functionalization of ketones via their enol or enolate forms.

α-Lithiation and Alkylation: Direct deprotonation of the C-H bond adjacent to the nitrogen atom (at C-5) can be achieved using strong bases like organolithium reagents. The resulting lithiated species is a potent nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for the regioselective introduction of substituents at the C-5 position. While this has been more extensively studied for related cyclic sulfides and amides, the principle is applicable. nih.govnih.gov

Stereoselectivity: The introduction of new substituents into the spirocyclic framework can generate new stereocenters. In reactions involving chiral substrates or reagents, diastereoselective outcomes are possible. youtube.comethz.ch For example, the approach of an electrophile to a lithiated intermediate or an enamine can be directed by the existing stereochemistry of the spirocycle, leading to the preferential formation of one diastereomer over another. The specific stereochemical outcome would depend on the transition state geometry, which seeks to minimize steric interactions. youtube.com

The following table outlines potential strategies for functionalizing the carbon skeleton based on related systems.

PositionReaction TypeReagent/IntermediatePotential ElectrophileReference
C-3Electrophilic SubstitutionEnamine TautomerAlkyl Halides, Aldehydes researchgate.net
C-5Nucleophilic Substitutionα-Lithiated IntermediateAlkyl Halides, Carbonyls nih.govnih.gov

Theoretical and Computational Chemistry of Azaspiro 4.4 Non 1 Ene Architectures

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are powerful tools for investigating the geometric and electronic features of molecules like 2-methoxy-1-azaspiro[4.4]non-1-ene. These computational approaches provide detailed insights that complement experimental findings.

Theoretical studies of similar spirocyclic imines frequently employ Density Functional Theory (DFT) due to its favorable balance of computational cost and accuracy. nih.govuni-muenchen.de The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for optimizing molecular geometries and calculating electronic properties. To ensure accurate results, this is often paired with Pople-style basis sets, such as 6-311G(d,p), which include diffuse functions and polarization functions to adequately describe the electron distribution in molecules with heteroatoms and lone pairs. For more precise energy calculations, higher-level methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory could be utilized, though at a significantly higher computational expense.

The structural parameters of this compound, including bond lengths, bond angles, and dihedral angles, can be determined through geometry optimization. The spirocyclic nature of the molecule, with the central spiro-carbon (C5), imposes significant conformational constraints. The two five-membered rings are expected to adopt envelope or twisted conformations to minimize ring strain. The C=N-C-O moiety of the methoxy-imine functional group is predicted to be nearly planar due to the delocalization of the nitrogen lone pair.

Below is a hypothetical table of selected optimized geometrical parameters for this compound, as would be predicted from a DFT/B3LYP/6-311G(d,p) calculation.

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C2=N11.28
N1-C51.48
C2-O11.35
O1-C(methoxy)1.43
C5-C41.55
C5-C61.56
**Bond Angles (°) **
C5-N1-C2110.0
N1-C2-C3112.0
N1-C2-O1120.0
Dihedral Angles (°)
C4-C5-N1-C2-25.0
C6-C5-N1-C2145.0

This is an interactive data table. You can sort and filter the data as needed.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the enamine moiety, specifically with significant contributions from the nitrogen lone pair and the C=C bond, enhanced by the electron-donating methoxy (B1213986) group. The LUMO is likely to be a π* orbital associated with the C=N double bond. The presence of the electron-donating methoxy group would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted parent compound.

A hypothetical table of FMO energies and related reactivity descriptors is presented below.

ParameterPredicted Value (eV)
HOMO Energy -5.8
LUMO Energy -0.5
HOMO-LUMO Gap (ΔE) 5.3

This is an interactive data table. You can sort and filter the data as needed.

Analysis of Charge Density and Electrostatic Potentials

The distribution of electrons within a molecule is key to its physical properties and chemical behavior. Analyses of charge density and electrostatic potential provide a detailed picture of this distribution.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the most negative electrostatic potential is expected to be localized around the nitrogen atom of the imine group, due to its high electronegativity and the presence of a lone pair. The oxygen atom of the methoxy group would also exhibit a region of negative potential. Positive potential would be expected around the hydrogen atoms. This analysis helps in understanding the intermolecular interactions the molecule can engage in.

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to define atoms and the bonds between them. nih.gov By locating the critical points of the electron density (ρ), one can characterize the nature of chemical bonds. For instance, the value of the electron density at the bond critical point (BCP) and its Laplacian (∇²ρ) can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. For covalent bonds, the electron density at the BCP is high, and its Laplacian is negative.

In the context of this compound, QTAIM analysis would be used to quantify the covalent character of the C=N, C-N, C-O, and C-C bonds within the spirocyclic framework. It would reveal the degree of electron sharing and the strength of these bonds based on the topological properties of the electron density.

A hypothetical table of QTAIM parameters for selected bonds is shown below.

BondElectron Density (ρ) at BCP (a.u.)Laplacian of ρ (∇²ρ) at BCP (a.u.)Bond Character
C2=N1 0.35-0.95Covalent (polar)
N1-C5 0.25-0.60Covalent
C2-O1 0.28-0.75Covalent (polar)
C5-C4 0.24-0.55Covalent

This is an interactive data table. You can sort and filter the data as needed.

Aromaticity and Spiro-Conjugation Phenomena in Spirocyclic Imines

The unique spirocyclic architecture of this compound gives rise to intriguing electronic phenomena, including the potential for aromaticity and through-space orbital interactions known as spiro-conjugation. These features are of significant interest in theoretical and computational chemistry as they can profoundly influence the molecule's stability, reactivity, and spectroscopic properties.

Assessment of aromaticity using Nuclear Independent Chemical Shift (NICS) and other criteria.

Aromaticity, a concept originally developed for planar, cyclic, conjugated systems, can be assessed using various criteria, including geometric, energetic, and magnetic properties. For complex, non-planar systems like spirocyclic imines, magnetic criteria, particularly the Nucleus-Independent Chemical Shift (NICS), have become a valuable computational tool. github.io NICS calculations measure the magnetic shielding at a specific point in space, typically at the center of a ring system (NICS(0)) and at a certain distance above it (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of anti-aromaticity. github.io

In the context of this compound, the five-membered ring containing the C=N-O moiety is the primary candidate for exhibiting some degree of aromatic character. The delocalization of π-electrons within this fragment could induce a diatropic ring current. A computational study would be necessary to calculate the NICS values for this specific molecule to quantify its aromaticity.

Aromaticity CriterionDescriptionRelevance to this compound
NICS(0) and NICS(1) Negative values indicate aromaticity, positive values indicate anti-aromaticity. github.ioWould require specific computational analysis to determine the values for the five-membered ring.
Molecular Orbitals The presence of a continuous cycle of overlapping p-orbitals.The C=N-O system in the five-membered ring allows for π-electron delocalization.
Geometric Factors Bond length equalization in the cyclic system.Deviations from ideal bond lengths could suggest a lower degree of aromaticity.

Investigation of cross-hyperconjugative (spiro-conjugation) interactions and charge mobility.

Spiro-conjugation describes the through-space interaction between the π-orbitals of two perpendicular ring systems that share a common spiro-atom. princeton.edu This interaction, a form of cross-hyperconjugation, can lead to delocalization of electron density across the entire spirocyclic framework, influencing the molecule's electronic properties and charge mobility. mdpi.com

In this compound, the spiro-carbon atom connects the five-membered imine ring and the five-membered carbocyclic ring. The π-system of the imine ring can interact with the σ-orbitals of the adjacent cyclopentane (B165970) ring. This interaction, while weaker than conventional π-conjugation, can still have significant chemical consequences. Studies on related spiro[4.4]nonane systems have demonstrated the effects of spiro-conjugation on their spectral and chemical properties. princeton.eduacs.org

The charge mobility within the spirocyclic scaffold is a direct consequence of these cross-hyperconjugative interactions. mdpi.com This mobility is crucial for understanding the molecule's potential applications in materials science, for instance, as an electron-transporting material. The introduction of substituents, such as the methoxy group in this compound, can further modulate this charge distribution and mobility. A full Natural Bond Orbital (NBO) analysis would provide a quantitative measure of these interactions by revealing the donor-acceptor relationships between the orbitals of the two rings.

Interaction TypeDescriptionPotential Effect in this compound
Spiro-conjugation Through-space interaction between orbitals of the two spiro-linked rings. princeton.eduDelocalization of electron density, influencing electronic spectra and reactivity.
Charge Mobility The ability of charge to move across the molecular framework. mdpi.comEnhanced by spiro-conjugation, potentially impacting its use in electronic materials.

Studies on Heilbronner Craig-type Möbius aromaticity.

Möbius aromaticity is a fascinating concept in chemistry that extends the rules of aromaticity to cyclic systems with a phase inversion in their array of p-orbitals, forming a Möbius strip topology. wikipedia.org Unlike Hückel systems which are aromatic with 4n+2 π-electrons, Möbius systems exhibit aromaticity with 4n π-electrons. wikipedia.org This concept was first proposed by Heilbronner in 1964. wikipedia.orgic.ac.uk

The involvement of d-orbitals in the spiro-center can lead to what is known as Craig-Möbius type aromaticity, while systems involving p-orbitals are referred to as Heilbronner-Möbius type. researchgate.net Theoretical studies on spiro compounds with silicon or germanium at the spiro-center have shown that they can exhibit this type of aromaticity. mdpi.comresearchgate.net

For an organic spirocycle like this compound, with a carbon spiro-atom, the conditions for significant Möbius aromaticity are less common. However, the twisted nature of the orbitals due to the spiro-junction could lead to minor contributions of Möbius character. The concept is more frequently applied to transition states in pericyclic reactions, as described by the Dewar-Zimmerman framework. wikipedia.org A detailed computational analysis of the molecular orbitals and their phase relationships would be required to definitively assess any Möbius character in this specific molecule.

Aromaticity TypeElectron Count RuleKey FeatureRelevance to Spirocyclic Imines
Hückel Aromaticity 4n + 2Continuous parallel overlap of p-orbitals.The conventional form of aromaticity potentially present in the imine ring.
Möbius Aromaticity 4nA single phase inversion in the cycle of p-orbitals. wikipedia.orgLess common for the ground state of organic spirocycles but theoretically possible. ic.ac.uk

Computational Prediction of Spectroscopic Parameters and Reaction Pathways.

Computational chemistry provides powerful tools for predicting the spectroscopic properties and reaction pathways of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to simulate various spectra and explore potential chemical transformations.

Spectroscopic Parameters:

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy, aiding in the structural elucidation of the molecule. The calculated shifts would be sensitive to the electronic effects of the methoxy group and the spiro-conjugation within the molecule.

IR Spectroscopy: The vibrational frequencies corresponding to the C=N stretch of the imine, the C-O stretch of the methoxy group, and various C-H and C-C vibrations can be predicted. This information is invaluable for identifying the compound and understanding its bonding characteristics.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The λmax values would be influenced by the extent of conjugation and spiro-conjugation in the molecule.

Reaction Pathways:

Computational methods can be used to model the reactivity of this compound. This includes:

Reaction with Electrophiles and Nucleophiles: The calculation of molecular electrostatic potential (MESP) maps and frontier molecular orbitals (HOMO and LUMO) can identify the most likely sites for electrophilic and nucleophilic attack. mdpi.com

Pericyclic Reactions: The potential for the imine moiety to participate in cycloaddition reactions can be investigated by calculating the activation barriers and reaction energies for various pathways.

Thermal and Photochemical Stability: The stability of the molecule can be assessed by modeling potential decomposition pathways and calculating the associated energy barriers.

While specific computational data for this compound is not available in the reviewed literature, the established computational methodologies provide a clear roadmap for future theoretical investigations into its properties and reactivity.

Computational MethodPredicted PropertySignificance
DFT/ab initio ¹H and ¹³C NMR chemical shiftsStructural verification and understanding of electronic environment.
DFT/ab initio IR vibrational frequenciesFunctional group identification and bond strength analysis.
TD-DFT UV-Vis absorption spectraInformation on electronic transitions and conjugation.
MESP, FMO analysis Reactivity sitesPrediction of chemical behavior towards reagents. mdpi.com
Transition State Theory Reaction mechanisms and barriersUnderstanding the kinetics and thermodynamics of potential reactions.

Advanced Analytical and Spectroscopic Characterization of 2 Methoxy 1 Azaspiro 4.4 Non 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules. For 2-methoxy-1-azaspiro[4.4]non-1-ene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques provides a complete picture of the molecular framework.

¹H, ¹³C NMR, and 2D NMR techniques (e.g., NOESY for stereochemical elucidation)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. Key expected signals would include a singlet for the methoxy (B1213986) (-OCH₃) protons, and a series of multiplets corresponding to the methylene (-CH₂-) and any methine (-CH-) protons of the two five-membered rings. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Characteristic signals would include a peak for the methoxy carbon, signals for the sp²-hybridized carbons of the C=N bond in the enamine moiety, the spirocyclic quaternary carbon, and the various sp³-hybridized carbons of the cyclopentane (B165970) and pyrrolidine (B122466) rings.

2D NMR Techniques: To unambiguously assign the proton and carbon signals and to determine the stereochemistry, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons (H-H couplings).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for identifying the connectivity around quaternary carbons, such as the spirocenter.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the stereochemistry of the molecule, particularly at the spirocenter and any other chiral centers, NOESY is invaluable. This experiment identifies protons that are close in space, regardless of whether they are bonded. For instance, correlations between protons on the two different rings can help to establish their relative orientation. acs.org In related 1-azaspiro[4.4]nonane systems, NOESY has been effectively used to differentiate between cis and trans diastereomers by observing specific spatial couplings. acs.org

Interactive Data Table: Predicted NMR Data for this compound (Note: As specific experimental data is not publicly available, this table represents predicted chemical shifts based on the analysis of similar structures. Actual values may vary.)

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2---~165.0 (C=N)
OCH₃~3.6 (s, 3H)~55.0
C3~2.5 (t, 2H)~35.0
C4~1.8 (m, 2H)~25.0
C5 (spiro)---~70.0
C6~1.9 (m, 2H)~38.0
C7~1.7 (m, 2H)~26.0
C8~1.7 (m, 2H)~26.0
C9~1.9 (m, 2H)~38.0

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent and diagnostic peaks would include:

A strong absorption band in the region of 1650-1600 cm⁻¹ , which is characteristic of the C=N stretching vibration of the imine or enamine functional group.

Stretching vibrations for C-H bonds . The sp³ C-H stretches of the aliphatic rings would appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹ ).

The C-O stretching vibration of the methoxy group would be expected to show a strong band in the region of 1250-1050 cm⁻¹ .

The absence of a broad absorption in the 3500-3200 cm⁻¹ region would confirm the absence of N-H or O-H functional groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=NStretch1650 - 1600Medium to Strong
C-H (sp³)Stretch2950 - 2850Strong
C-O (ether)Stretch1250 - 1050Strong

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For this compound (molecular formula: C₉H₁₅NO), HRMS would provide a highly accurate mass measurement of the molecular ion.

Using an ionization technique such as electrospray ionization (ESI), the compound would be observed as the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) would be compared to the calculated theoretical mass.

Molecular Formula: C₉H₁₅NO

Monoisotopic Mass (Calculated): 153.11536 u

Expected [M+H]⁺ Ion: 154.12319 u

An experimentally determined mass value within a very narrow tolerance (typically < 5 ppm) of the calculated value would confirm the elemental formula of C₉H₁₅NO, providing strong evidence for the proposed structure and ruling out other potential formulas with the same nominal mass.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound possesses a spirocyclic core, which makes the molecule chiral, provided there are no other elements of symmetry. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for studying these chiral properties.

If the compound is synthesized as a single enantiomer or if the enantiomers are separated, chiroptical spectroscopy can be used to:

Confirm the enantiomeric purity: A pure enantiomer will exhibit a characteristic CD spectrum, while a racemic mixture (a 50:50 mixture of both enantiomers) will be chiroptically silent (no CD signal).

Determine the absolute configuration: By comparing the experimentally measured ECD or VCD spectrum with spectra predicted from quantum chemical calculations for a known configuration (e.g., R or S), the absolute stereochemistry of the synthesized compound can be determined.

The analysis of chiroptical properties is particularly important in medicinal chemistry and materials science, where the biological activity or physical properties of a molecule can be highly dependent on its specific enantiomeric form.

Emerging Research Avenues in 2 Methoxy 1 Azaspiro 4.4 Non 1 Ene Chemistry

Development of Asymmetric Synthetic Methodologies for Enantiopure 2-Methoxy-1-azaspiro[4.4]non-1-ene

The biological activity of chiral molecules is often dictated by their absolute stereochemistry. Consequently, the development of asymmetric methodologies to access enantiopure compounds is of paramount importance in medicinal chemistry. For this compound, the creation of a chiral center at the spirocyclic carbon is a key challenge. Currently, specific methods for the enantioselective synthesis of this particular compound have not been reported. However, progress in the synthesis of related chiral azaspirocycles provides a roadmap for future investigations.

Future research in this area should focus on the development of novel chiral catalysts and auxiliaries that can effectively control the stereochemical outcome of the cyclization reactions forming the spirocyclic core. Exploring substrate-controlled diastereoselective approaches, where chirality is introduced in the acyclic precursor, could also prove to be a fruitful strategy.

Exploration of Novel Catalytic Systems for Efficient Azaspiro[4.4]non-1-ene Synthesis

The efficient construction of the 1-azaspiro[4.4]non-1-ene core is fundamental to accessing this compound. While various methods exist for the synthesis of azaspirocycles, the development of novel and more efficient catalytic systems is a continuous pursuit. For instance, phosphine-catalyzed [3+2] cycloadditions have been successfully employed for the synthesis of 2-azaspiro[4.4]nonan-1-ones, a related structural class.

Future research should explore the application of transition-metal catalysis, organocatalysis, and even biocatalysis to promote the key bond-forming reactions. The development of catalytic systems that can tolerate a wide range of functional groups and proceed under mild reaction conditions would be highly desirable for the synthesis of a diverse library of analogs.

Advanced Mechanistic Studies and Computational Modeling to Predict Reactivity

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new ones. For the synthesis of this compound, detailed mechanistic studies of the key cyclization and functionalization steps are currently lacking. Techniques such as in-situ reaction monitoring, kinetic studies, and the isolation and characterization of intermediates would provide invaluable insights.

In parallel, computational modeling, using methods like Density Functional Theory (DFT), can be a powerful tool to elucidate reaction pathways, predict transition state geometries, and understand the origins of stereoselectivity. Such computational studies could guide the design of more effective catalysts and substrates, accelerating the development of efficient synthetic routes.

Synthesis of Chemically Diverse Azaspiro[4.4]non-1-ene Analogs for Structure-Reactivity Investigations

To fully explore the potential of the this compound scaffold, the synthesis of a diverse range of analogs is essential. By systematically modifying the substituents on both the cyclopentane (B165970) and pyrroline (B1223166) rings, researchers can probe the structure-activity relationships (SAR) and structure-property relationships (SPR).

Q & A

Q. Q: What are the recommended synthetic routes for 2-methoxy-1-azaspiro[4.4]non-1-ene, and how do reaction conditions influence spirocyclic ring formation?

A: The synthesis of spirocyclic compounds like this compound typically involves cyclization strategies. For example, analogous diazaspiro systems (e.g., 2,7-diazaspiro[4.4]nonan-1-one) are synthesized via intramolecular cyclization of pre-functionalized linear precursors under basic or acidic conditions . Key variables include solvent polarity (e.g., THF vs. DMF), temperature (room temp. vs. reflux), and catalyst choice (e.g., Pd-mediated cross-coupling for boronic acid intermediates, as seen in related spiro systems) . Microwave-assisted synthesis may enhance ring-closure efficiency by reducing reaction time and side products. Post-synthesis, structural validation via X-ray crystallography (as applied to 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one ) or 2D NMR is critical to confirm spiro connectivity and methoxy group orientation.

Advanced Research: Stereochemical Challenges in Synthesis

Q. Q: How can researchers address stereochemical inconsistencies in spirocyclic intermediates during multi-step synthesis?

A: Stereochemical control in spiro systems is notoriously challenging due to conformational flexibility. For this compound, asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) can enforce enantioselectivity during cyclization. Evidence from (+)-polyzonimine synthesis (a related 2-azaspiro compound) highlights the use of Sharpless epoxidation or enzymatic resolution to isolate desired enantiomers . Contradictions in stereochemical outcomes may arise from competing transition states; computational modeling (DFT or MD simulations) can predict dominant pathways and guide reagent optimization . Chiral HPLC or capillary electrophoresis is recommended for purity assessment (>95% enantiomeric excess) .

Basic Research: Analytical Methods for Purity and Stability

Q. Q: What analytical techniques are most reliable for assessing the purity and hydrolytic stability of this compound?

A: High-resolution LC-MS with a C18 column (e.g., Chromolith®) is optimal for detecting impurities, particularly hydrolytic byproducts like ring-opened amines or oxidized methoxy groups . Stability studies should include accelerated degradation under varied pH (1–13), temperature (25–60°C), and humidity (40–80% RH) to identify degradation hotspots. For example, spiro compounds with strained rings (e.g., bicyclo[3.2.2]non-1-ene) are prone to thermal rearrangement; differential scanning calorimetry (DSC) can monitor exothermic decomposition events . Quantify hydrolytic stability via ¹H NMR by tracking methoxy proton signal shifts in D2O over time .

Advanced Research: Mechanistic Insights into Biological Activity

Q. Q: How can researchers elucidate the structure-activity relationship (SAR) of this compound in biological systems?

A: SAR studies require systematic modification of the spiro scaffold. For example, replacing the methoxy group with hydroxyl or halogen substituents (as in polyzonimine derivatives ) can alter hydrophobicity and target binding. Molecular docking against putative targets (e.g., insecticidal receptors for repellent activity ) paired with mutagenesis assays identifies critical interactions. Advanced techniques like cryo-EM or SPR can validate binding kinetics. Contradictory bioactivity data (e.g., efficacy in vitro vs. in vivo) may stem from metabolic instability; incorporate deuterated methoxy groups or prodrug strategies to enhance pharmacokinetics .

Basic Research: Safe Handling and Toxicity Profiling

Q. Q: What safety protocols are essential for handling this compound, given its structural analogs’ toxicity?

A: While direct toxicity data for this compound is limited, structurally related azaspiro systems (e.g., 1-oxaspiro[4.5]dec-6-en-2-ol derivatives) exhibit acute oral toxicity (LD50 < 300 mg/kg) and skin irritation . Recommended protocols include:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods to avoid aerosol inhalation (respiratory irritant per OSHA guidelines ).
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and avoid aqueous cleanup to prevent hydrolysis.
  • Waste Disposal : Incinerate via EPA-approved hazardous waste facilities .

Advanced Research: Resolving Spectral Data Contradictions

Q. Q: How should researchers interpret conflicting NMR or MS data for this compound derivatives?

A: Discrepancies often arise from dynamic effects (e.g., ring puckering) or isotopic impurities. For NMR:

  • Use variable-temperature ¹³C NMR to distinguish between conformational isomers (e.g., axial vs. equatorial methoxy groups).
  • DEPT-135 and HSQC can resolve overlapping signals in crowded regions (δ 2.5–4.0 ppm for spiro protons) .
    For MS: High-resolution orbitrap systems (HRMS) differentiate isobaric impurities (e.g., C12H13BO4 vs. C12H13NO3 ). Cross-validate with IR spectroscopy (C-O stretch ~1100 cm⁻¹ for methoxy) and X-ray data where available .

Basic Research: Scale-Up Challenges

Q. Q: What are the critical factors in scaling up the synthesis of this compound while maintaining yield?

A: Key considerations include:

  • Solvent Selection : Switch from THF to 2-MeTHF for safer large-scale reactions (higher boiling point, lower peroxide formation).
  • Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% to minimize metal contamination .
  • Workflow : Employ continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and reproducibility .
  • Purification : Replace column chromatography with crystallization (e.g., using heptane/EtOAc) for cost-effective bulk isolation .

Advanced Research: Computational Modeling Applications

Q. Q: How can computational methods predict the reactivity and stability of this compound under physiological conditions?

A: DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution to predict sites of electrophilic/nucleophilic attack . MD simulations in explicit solvent (e.g., TIP3P water) assess hydrolytic stability by tracking methoxy group solvation. QSAR models trained on analogous azaspiro compounds (e.g., polyzonimine ) can estimate logP, bioavailability, and metabolic clearance. For conflicting results, hybrid QM/MM approaches reconcile experimental and theoretical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.